

Trichloroethylene as a Reference Standard in Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroethylene (TCE), a volatile chlorinated organic compound, is widely recognized for its utility as a reference standard in various chromatographic techniques. Its well-defined physical and chemical properties, coupled with its commercial availability as a certified reference material, make it an indispensable tool for method development, validation, and routine quality control in the pharmaceutical and environmental sectors.[1] This document provides detailed application notes and protocols for the use of **trichloroethylene** as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Trichloroethylene

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application in chromatography.

Property	Value
Molecular Formula	C2HCl3
Molecular Weight	131.39 g/mol
Boiling Point	86.7 °C
Melting Point	-84.8 °C
Density	1.463 g/mL at 25 °C
Vapor Pressure	61 mmHg at 20 °C
Solubility	Miscible with many non-polar organic solvents. [2]
UV Absorbance	UV detection is suitable, with specific wavelengths depending on the application. A specification sheet for HPLC grade TCE shows significant transmittance at wavelengths from 280 nm to 400 nm.[2][3]

Application Note I: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Trichloroethylene is classified as a Class 2 residual solvent by the United States

Pharmacopeia (USP), necessitating its monitoring in pharmaceutical products.[4][5] Headspace

GC-MS is the preferred method for this analysis due to its sensitivity and specificity.

Quantitative Data Summary: Headspace GC-MS

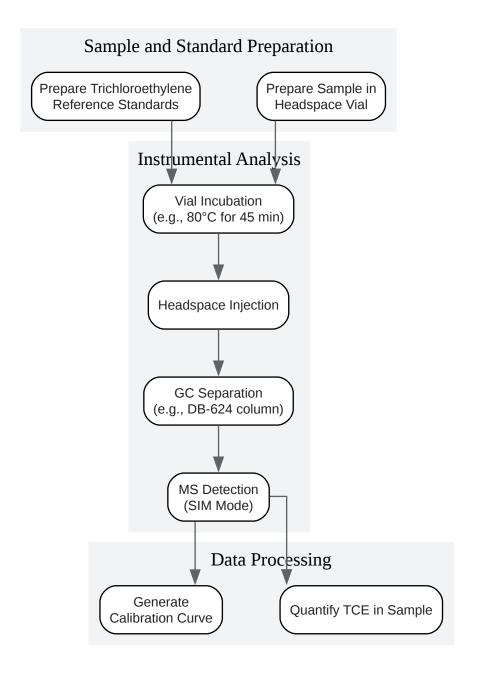
The following table summarizes typical performance data for the analysis of **trichloroethylene** by headspace GC-MS.

Parameter	Value	Reference
Linearity Range	0.05 - 10 mg/L	[3]
Coefficient of Determination (R ²)	> 0.99	[3]
Limit of Quantitation (LOQ)	10 ng/mL (in water)	[6][7]
Recovery	91.7 - 106.0%	[3]
Relative Standard Deviation (RSD)	1.0 - 8.9%	[3]

Experimental Protocol: Headspace GC-MS for Trichloroethylene

This protocol is based on USP <467> guidelines for residual solvent analysis.

- 1. Standard Preparation:
- Prepare a stock solution of trichloroethylene reference standard in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform serial dilutions to create calibration standards at appropriate concentrations, bracketing the expected sample concentrations and the limit specified in USP <467>.
- 2. Sample Preparation:
- Accurately weigh the sample (e.g., drug substance or product) into a headspace vial.
- Add a known volume of a suitable diluent (e.g., water for water-soluble articles, or an appropriate organic solvent for water-insoluble articles).
- Seal the vial securely with a PTFE-faced septum and crimp cap.
- 3. Headspace GC-MS Parameters:


Parameter	Setting
GC System	Agilent 8890 GC or equivalent
Headspace Sampler	Agilent 7697A or equivalent
Column	DB-624, 30 m x 0.32 mm, 1.8 μ m film thickness or equivalent G43 phase
Carrier Gas	Helium or Hydrogen[8]
Oven Temperature Program	Initial: 40 °C, hold for 10 min; Ramp: 10 °C/min to 240 °C, hold for 3 min[9]
Inlet Temperature	260 °C
Split Ratio	50:1[9]
Headspace Vial Equilibration Temperature	80 °C
Headspace Vial Equilibration Time	45 min[9]
Transfer Line Temperature	105 °C
MS Detector	Mass Spectrometer (e.g., Agilent 5977B MSD)
Ionization Mode	Electron Ionization (EI)
Monitored Ions (SIM mode)	m/z 130, 132 (quantification); 95, 97 (qualifier)

4. Data Analysis:

- Generate a calibration curve by plotting the peak area of **trichloroethylene** against the concentration of the standards.
- Determine the concentration of **trichloroethylene** in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow: Headspace GC-MS Analysis

Click to download full resolution via product page

Caption: Workflow for the analysis of trichloroethylene by Headspace GC-MS.

Application Note II: High-Performance Liquid Chromatography (HPLC) with UV Detection

While GC is the predominant technique for volatile compounds like **trichloroethylene**, HPLC can be employed, particularly for the analysis of TCE in non-volatile matrices or when GC is not

available. A reversed-phase HPLC method with UV detection is suitable for this purpose.[10] [11]

Quantitative Data Summary: HPLC-UV

The following table presents expected performance data for the HPLC-UV analysis of **trichloroethylene**.

Parameter	Value	Reference
Linearity Range	0.05 - 10 μg/mL	[10][11]
Limit of Detection (LOD)	< 0.05 μg/L (with preconcentration)	[11]
Limit of Quantitation (LOQ)	0.05 mg/L (direct injection)	[10]
Recovery (with SPE)	66.7 - 104.5%	[11]
Wavelength	210 nm	[11]

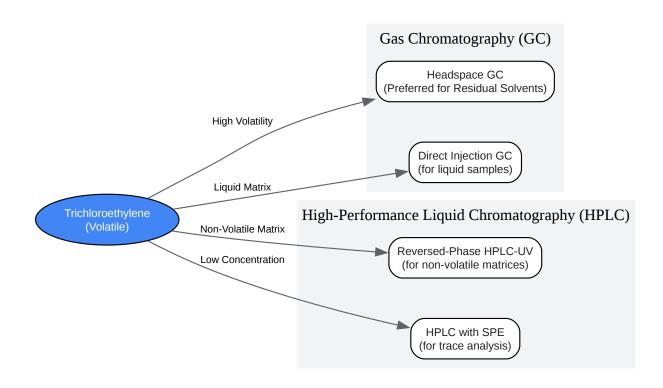
Experimental Protocol: HPLC-UV for Trichloroethylene

This protocol describes a reversed-phase HPLC method for the determination of **trichloroethylene**.

- 1. Standard Preparation:
- Prepare a stock solution of trichloroethylene reference standard in a suitable solvent (e.g., acetonitrile).
- Perform serial dilutions with the mobile phase to create calibration standards.
- 2. Sample Preparation:
- For aqueous samples, direct injection may be possible after filtration through a 0.45 μm filter.
- For complex matrices or to achieve lower detection limits, a solid-phase extraction (SPE)
 step may be necessary. A C18 or PLRP-S sorbent can be used for extraction.[11]

3. HPLC-UV Parameters:

Parameter	Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)[12]
Mobile Phase	Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for MS compatibility[1]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient or controlled at 30 °C
UV Detector Wavelength	210 nm[11]


4. Data Analysis:

- Generate a calibration curve by plotting the peak area of trichloroethylene against the concentration of the standards.
- Determine the concentration of **trichloroethylene** in the sample by comparing its peak area to the calibration curve.

Logical Relationship: Method Selection for TCE Analysis

The choice between GC and HPLC for trichloroethylene analysis depends on several factors.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Separation of Trichloroethylene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. avsista.lt [avsista.lt]
- 3. rcilabscan.com [rcilabscan.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Trichloroethylene as a Reference Standard in Chromatography: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050587#use-of-trichloroethylene-as-a-reference-standard-in-chromatography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com